molecular formula C15H12ClNO4 B6392771 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid CAS No. 1261946-08-0

2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392771
CAS No.: 1261946-08-0
M. Wt: 305.71 g/mol
InChI Key: FZVYSQTWCKGAFI-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the second position and an ethoxycarbonylphenyl group at the fifth position of the nicotinic acid structure

Properties

IUPAC Name

2-chloro-5-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-2-21-15(20)10-5-3-9(4-6-10)11-7-12(14(18)19)13(16)17-8-11/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVYSQTWCKGAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688092
Record name 2-Chloro-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-08-0
Record name 2-Chloro-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid typically involves a multi-step process. One common method starts with the chlorination of nicotinic acid to produce 2-chloronicotinic acid. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-ethoxycarbonylphenylboronic acid under palladium catalysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction of the ethoxycarbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include amides, thioethers, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the ethoxycarbonylphenyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic Acid: Shares the chloro group but lacks the ethoxycarbonylphenyl group.

    4-Ethoxycarbonylphenylboronic Acid: Contains the ethoxycarbonylphenyl group but lacks the nicotinic acid structure.

    Nicotinic Acid Derivatives: Various derivatives with different substituents at the second and fifth positions.

Uniqueness

2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid is unique due to the combination of the chloro group and the ethoxycarbonylphenyl group on the nicotinic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

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